molecular formula C18H25NO4 B13061372 1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid

Numéro de catalogue: B13061372
Poids moléculaire: 319.4 g/mol
Clé InChI: HNRFNHDZMVIPDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

Formule moléculaire

C18H25NO4

Poids moléculaire

319.4 g/mol

Nom IUPAC

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-10-18(4,12-14(19)15(20)21)13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,21)

Clé InChI

HNRFNHDZMVIPDF-UHFFFAOYSA-N

SMILES canonique

CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origine du produit

United States

Méthodes De Préparation

Boc Protection of Piperidine Nitrogen

The Boc group is introduced by reacting the free amine of the piperidine ring with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate in the presence of a base such as triethylamine or 4-methylmorpholine. This step is generally conducted in an aprotic solvent like dichloromethane or 1,2-dimethoxyethane at low temperatures (0 to -15°C) to control reaction rates and minimize side products.

Example Reaction Conditions:

Step Reagents/Conditions Notes
Boc protection Piperidine derivative + Boc₂O or tert-butyl chloroformate + base (e.g., 4-methylmorpholine) Reaction at -15°C to 0°C, stirring for 10-60 min
Solvent Dichloromethane or 1,2-dimethoxyethane Aprotic solvent to maintain stability
Workup Aqueous washes, drying over sodium sulfate, evaporation Purification by extraction

This method is exemplified in the synthesis of related Boc-protected piperidines, such as 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid derivatives, where the Boc protection was achieved with 4-methylmorpholine and isopropyl chloroformate at -15°C, followed by ammonia treatment to complete the reaction.

Carboxylation at the 2-Position

The carboxylic acid at the 2-position is introduced either by:

  • Starting from a piperidine-2-carboxylic acid derivative, followed by selective substitution at the 4-position.
  • Oxidation of a methyl or other functional group at the 2-position to the carboxylic acid.
  • Esterification followed by hydrolysis to the acid.

For example, methyl esters of Boc-protected piperidine carboxylates are prepared by esterification of the acid with methanol under acidic catalysis, which can be subsequently hydrolyzed to the free acid.

Coupling and Cyclization Reactions

In some synthetic routes, amide bond formation or cyclization steps are employed to build the piperidine ring or to attach substituents. Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are used to activate carboxylic acids for amide bond formation under mild conditions.

Purification and Characterization

Purification is typically achieved by:

  • Extraction and washing with aqueous solutions (e.g., sodium bicarbonate, brine).
  • Drying over anhydrous sodium sulfate.
  • Column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures.
  • Recrystallization from suitable solvents.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm Boc group and substitution patterns.
  • Mass spectrometry (MS) to verify molecular weight.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
Boc Protection Carbamate formation Boc₂O or tert-butyl chloroformate, base (4-methylmorpholine), -15 to 0°C 60-70 Controls amine reactivity
Alkylation/Arylation Substitution Methylating agents, aryl halides, Pd-catalysts Variable Introduces 4-methyl and 4-phenyl groups
Esterification Acid to ester Methanol, acid catalyst (H₂SO₄ or HCl) 70-80 For methyl ester intermediates
Amide Coupling Carbodiimide-mediated EDC·HCl, HOBt, triethylamine, DCM 65-75 For bond formation and cyclization
Hydrolysis Ester to acid LiOH or NaOH, aqueous/organic solvents 80-90 Final step to obtain carboxylic acid

Research Findings and Notes

  • The Boc protecting group enhances selectivity and stability during multi-step synthesis, preventing unwanted reactions at the nitrogen.
  • Low temperature during Boc protection minimizes side reactions and improves yield.
  • Carbodiimide coupling agents enable efficient amide bond formation without harsh conditions, preserving sensitive groups.
  • Purification using silica gel chromatography with carefully chosen solvent mixtures ensures high purity of the final compound.
  • The phenyl substitution at the 4-position may require palladium-catalyzed cross-coupling reactions, which are well-established in piperidine chemistry but require careful optimization for yield and selectivity.

Analyse Des Réactions Chimiques

1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

This compound has various applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varying Substituents

1-Boc-4-Methylpiperidine-4-carboxylic Acid
  • CAS : 1346599-08-3
  • Formula: C₁₂H₂₁NO₄
  • Key Differences : Lacks the phenyl group at position 4, reducing aromatic interactions. The methyl group enhances steric bulk compared to unsubstituted analogs.
  • Similarity Score : 0.94 .
1-Boc-4-Ethylpiperidine-4-carboxylic Acid
  • CAS : 189321-63-9
  • Formula: C₁₃H₂₃NO₄
  • Key Differences : Ethyl substituent increases hydrophobicity compared to the methyl group in the target compound.
  • Similarity Score : 0.94 .
1-Boc-4-Cyclopropylpiperidine-4-carboxylic Acid
  • CAS : 1352882-80-4
  • Formula: C₁₄H₂₃NO₄

Stereoisomers and Geometric Variants

trans-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic Acid
  • CAS : 1250957-28-8
  • Key Differences : Trans configuration at positions 2 and 4 affects molecular packing and solubility .
Cis-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic Acid
  • CAS : 1250959-07-9
  • Key Differences : Cis isomer may exhibit higher polarity due to reduced symmetry .

Substituted Piperidines with Halogens

trans-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic Acid
  • CAS : 1260665-17-5
  • Formula: C₁₁H₁₈FNO₄

Comparative Data Table

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
Target Compound 4-methyl, 4-phenyl C₁₇H₂₃NO₄ 261777-31-5 Pharmaceutical intermediate; GHS H302
1-Boc-4-Methylpiperidine-4-carboxylic acid 4-methyl C₁₂H₂₁NO₄ 1346599-08-3 High steric bulk; similarity score 0.94
1-Boc-4-Ethylpiperidine-4-carboxylic acid 4-ethyl C₁₃H₂₃NO₄ 189321-63-9 Increased hydrophobicity
trans-4-Fluoro derivative 4-fluoro, trans-config C₁₁H₁₈FNO₄ 1260665-17-5 Enhanced metabolic stability

Physicochemical and Crystallographic Comparisons

  • Crystallography: The target compound’s analog, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (C₁₁H₁₉NO₄), crystallizes in a monoclinic system (P21/c) with unit cell dimensions a = 10.7006 Å, b = 6.5567 Å, and c = 17.9297 Å . This contrasts with derivatives containing bulkier substituents (e.g., phenyl), which may exhibit altered packing efficiencies.
  • LogP and Solubility: The target compound’s phenyl group increases logP (lipophilicity) compared to non-aromatic analogs. Fluorinated derivatives (e.g., CAS 1260665-17-5) may show reduced logP due to fluorine’s electronegativity .

Research Implications and Limitations

  • Synthesis : The target compound is synthesized via methods analogous to Reference Examples 87 and 88, involving Boc protection and carboxylation . Similar routes apply to its analogs, though substituent-specific optimizations are required.
  • Safety Data Gaps: Limited hazard information exists for structural analogs, restricting comprehensive safety comparisons .
  • Applications : The 4-phenyl group in the target compound enhances π-π stacking in drug-receptor interactions, distinguishing it from alkyl-substituted variants .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.